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7-Deazaguanosine - 62160-23-0

7-Deazaguanosine

Catalog Number: EVT-1167163
CAS Number: 62160-23-0
Molecular Formula: C11H14N4O5
Molecular Weight: 282.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-Deazaguanosine is a purine analog where the nitrogen atom at position 7 in the guanine base is replaced by a methine group (C-H). This seemingly minor structural modification significantly alters its physical, chemical, and biological properties compared to the natural guanosine. [, , ] 7-Deazaguanosine plays a crucial role in several research areas, including:

  • Nucleic Acid Research: 7-Deazaguanosine is used as a building block for synthesizing modified oligonucleotides. Its incorporation into oligonucleotides can alter their structure and stability, providing insights into the role of specific atoms within guanine in nucleic acid interactions. [, , , ]
  • Enzyme Studies: 7-Deazaguanosine is used as a substrate analog to investigate the mechanisms of enzymes involved in nucleic acid metabolism, such as guanosine transglycosylases and GTP cyclohydrolases. [, , , ]
  • Immunology: 7-Deazaguanosine has been investigated for its immunostimulatory properties. Certain derivatives, such as 2'-deoxy-7-deazaguanosine, are potent agonists of Toll-like receptor 9, making them potential candidates for vaccine adjuvants or immunotherapeutics. [, ]
Future Directions
  • Elucidating the Role of 7-Deazaguanine Modifications in DNA: Further investigation is needed to understand the biological significance of 7-deazaguanine modifications in DNA, including their potential role in restriction-modification systems and other cellular processes. []

Guanosine 5'-Monophosphate

Relevance: GMP is the parent nucleoside of 7-deazaguanosine, with the key structural difference being the replacement of the nitrogen atom at position 7 in guanosine with a methine (C-H) group in 7-deazaguanosine. This modification significantly impacts the excited-state dynamics and electronic relaxation pathways of 7-deazaguanosine compared to GMP. Specifically, 7-deazaguanosine exhibits longer lifetimes for internal conversion compared to GMP. []

Tubercidin

Relevance: Tubercidin shares a similar pyrrolo[2,3‐d]pyrimidine core structure with 7-deazaguanosine. The primary structural difference lies in the absence of the 2-amino group in tubercidin. [, , ]

2'-Deoxy-7-deazaguanosine

Relevance: This compound is the deoxyribonucleoside counterpart of 7-deazaguanosine, lacking the 2'-hydroxyl group on the ribose sugar moiety. [, ]

7-(4,5-cis-Dihydroxy-1-cyclopenten-3-ylaminomethyl)-7-deazaguanosine (Nucleoside Q)

Relevance: Nucleoside Q is a derivative of 7-deazaguanosine, featuring a cyclopentenediol side chain attached to the C-7 position. It represents a unique example of purine skeleton modification in tRNA. [, , ]

7-(cyano)-7-deazaguanosine (PreQ0)

Relevance: PreQ0 serves as a precursor to 7-deazaguanosine in the biosynthetic pathways of queuosine and archaeosine. [, , , , , , ]

2′-Deoxy-7-amido-7-deazaguanosine (dADG)

Relevance: dADG is a derivative of 7-deazaguanosine, further modified at the 7-position with an amido group. It is produced from preQ0 by the Dpd modification machinery, a bacterial restriction-modification system. [, ]

8-Chloro-7-deazaguanosine

Relevance: This compound is a direct derivative of 7-deazaguanosine, featuring a chlorine atom substituted at the 8-position of the purine ring. []

2-amino-7-β-D-ribofuranosylpyrrolo[2,3-d]pyrimidine-4(3H)-thione

Relevance: It is a synthetic intermediate derived from a common precursor with 7-deazaguanosine during its synthesis. []

2′-deoxy-7-formamidino-7-deazaguanosine (Archaeosine)

Relevance: Archaeosine is a derivative of 7-deazaguanosine, featuring a formamidine group at the 7-position. It is synthesized from preQ0 through a pathway involving a tRNA-guanine transglycosylase (TGT) enzyme. [, , ]

7-Methylguanosine

Relevance: This compound differs from 7-deazaguanosine by the presence of a methyl group at the N7 position of the guanine base. This difference in structure affects the binding affinity of the nucleoside to the Tetrahymena ribozyme. [, ]

7-Methyl-7-deazaguanosine

Relevance: This compound is structurally similar to both 7-deazaguanosine and 7-methylguanosine. It exhibits reduced activity as a substrate for the Tetrahymena ribozyme compared to 7-methylguanosine, highlighting the importance of the N7 nitrogen in guanosine for efficient ribozyme activity. []

7-(Aminomethyl)-7-deazaguanosine

Relevance: This compound is a direct precursor in the biosynthesis of nucleoside Q from 7-deazaguanosine, highlighting the stepwise modification process involved in Q formation. [, ]

Cytosine-phosphate-2'-deoxy-7-deazaguanosine (CpR)

Relevance: This dinucleotide incorporates 2'-deoxy-7-deazaguanosine as a key structural component and demonstrates potent immunostimulatory activity through TLR9 activation. This highlights the potential of 7-deazaguanosine analogs in modulating immune responses. []

7-Deaza-6-vinylguanosine (ADVP)

Relevance: This compound demonstrates the versatility of 7-deazaguanosine as a scaffold for developing modified nucleotides with enhanced functionalities, such as targeted RNA cross-linking. []

7-Propynyl-7-deaza-6-vinylguanosine (ADpVP)

Relevance: Similar to ADVP, this compound highlights the adaptability of the 7-deazaguanosine structure for developing cross-linking agents that can target RNA molecules with improved efficacy. []

m7G[5′]ppp[5′]7-deaza G

Relevance: The inability of this analog to function as a substrate for RNA polymerases highlights the importance of the N7 nitrogen in guanosine for recognition and processing by these enzymes. This underscores the structural specificity required for cap-dependent processes in RNA metabolism. []

m2 7,3′O G[5′]ppp[5′]7-deaza G

Relevance: This analog, like the previous one, failed to serve as a substrate for RNA polymerases, further supporting the crucial role of the N7 nitrogen in the guanosine moiety for efficient RNA capping. []

2,6-Diaminopurine-riboside diphosphate

Relevance: The efficient acceptance of this compound as a pRNA acceptor by VSV PRNTase, unlike the standard GDP substrate which has an amino group only at the 2-position, suggests that the enzyme does not require a C-6-oxo group for pRNA transfer. This observation distinguishes the substrate recognition mechanism of VSV PRNTase from eukaryotic guanylyltransferase. []

7-Deazaguanosine diphosphate

Relevance: The successful pRNA acceptance and formation of a 7-deaza-GpppA cap structure by VSV PRNTase using this compound as a substrate, similar to 2,6-diaminopurine-riboside diphosphate, further supports that the enzyme's pRNA transfer activity is independent of the presence of a C-6-oxo group on the guanosine moiety. []

2-Amino-3,4-dihydro-7-alkyl-7H-pyrrolo[2,3-d]pyrimidin-4-ones

Relevance: These compounds, particularly those mimicking the arabinose (10a) and lyxose (10b) configurations, demonstrated selective antiviral activity against herpes simplex virus types 1 and 2 (HSV1 and HSV2). This highlights the potential of exploring carbocyclic modifications of 7-deazaguanosine for developing antiviral agents. []

7-Iodo-5-aza-7-deazaguanine Ribonucleoside

Relevance: This compound demonstrates an altered recognition pattern compared to 7-deazaguanosine due to the modifications in the purine ring. It adopts an anti conformation at the glycosidic bond and an N conformation for the ribose sugar. []

Source and Classification

7-Deazaguanosine is primarily found in prokaryotes, particularly within certain bacterial species such as Salmonella enterica serovar Montevideo. It is produced through a biosynthetic pathway that begins with guanosine triphosphate (GTP) and involves several enzymatic steps leading to the formation of 7-cyano-7-deazaguanine (preQ0), which subsequently gets converted into 7-deazaguanosine. This compound belongs to a class of modified nucleosides known as 7-deazapurines, which are characterized by their unique structural modifications compared to standard purines.

Synthesis Analysis

The synthesis of 7-deazaguanosine can be achieved through both biological and chemical methods.

Biological Synthesis

The biosynthetic pathway for 7-deazaguanosine involves several key enzymes encoded by the dpd gene cluster found in bacteria. The process begins with GTP, which undergoes several transformations:

  1. Conversion of GTP to Dihydroneopterin Triphosphate: This step is catalyzed by GTP cyclohydrolase I.
  2. Formation of 7-Carboxy-7-deazaguanine: This occurs through the action of 6-carboxytetrahydropterin synthase and 7-carboxy-7-deazaguanine synthase.
  3. Conversion to 7-Cyano-7-deazaguanine: Catalyzed by 7-cyano-7-deazaguanine synthase, this step involves ATP-dependent reactions.
  4. Formation of 7-Deazaguanosine: The final step involves the insertion of preQ0 into DNA via DpdA, followed by hydrolysis to yield 7-deazaguanosine through the action of DpdC .

Chemical Synthesis

In addition to biological methods, chemical synthesis approaches have also been developed. A common strategy involves protecting groups to facilitate selective reactions. For instance, a Boc (tert-butyloxycarbonyl) protection strategy has been employed to synthesize various derivatives of 7-deazaguanosine efficiently .

Molecular Structure Analysis

The molecular structure of 7-deazaguanosine features a purine base with a carbon atom replacing the nitrogen at position 7. This modification alters its hydrogen bonding capabilities and affects its interaction with other nucleotides.

  • Molecular Formula: C10_{10}H12_{12}N4_{4}O3_{3}
  • Molecular Weight: Approximately 236.23 g/mol

The structural modifications impart unique properties that influence both stability and reactivity in nucleic acid contexts.

Chemical Reactions Analysis

7-Deazaguanosine participates in various chemical reactions typical for nucleosides, including:

  1. Transglycosylation Reactions: Insertion into DNA where it can replace guanosine residues.
  2. Phosphorylation: Can be phosphorylated to form nucleotide derivatives.
  3. Hydrolysis: Under certain conditions, it may hydrolyze back to its precursor forms.

These reactions are crucial for its role in modifying RNA and DNA structures .

Mechanism of Action

The mechanism by which 7-deazaguanosine exerts its effects primarily involves its incorporation into nucleic acids:

  1. Incorporation into DNA: The enzyme DpdA facilitates the insertion of preQ0 into DNA through a transglycosylation reaction, effectively replacing guanine residues.
  2. Modification Effects: The presence of 7-deazaguanosine alters the stability and folding properties of nucleic acids, impacting transcription and translation processes.

This unique modification allows organisms to fine-tune their genetic expression under varying environmental conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Soluble in water and organic solvents.
  • Stability: Generally stable under physiological conditions but can be sensitive to extreme pH levels.

Chemical Properties

  • Reactivity: Exhibits reactivity typical for nucleobases, including potential interactions with proteins involved in nucleic acid metabolism.
  • Spectroscopic Characteristics: Characterized by distinct UV absorbance properties due to its modified structure.

These properties contribute to its biological roles and potential applications in biotechnology .

Applications

The applications of 7-deazaguanosine are diverse:

  1. Biotechnology: Used as a building block for synthesizing modified oligonucleotides that can enhance gene delivery systems.
  2. Molecular Biology Research: Serves as a tool for studying RNA modifications and their effects on gene expression.
  3. Therapeutics Development: Potential use in developing novel therapeutic agents targeting specific nucleic acid interactions.

Research continues to explore its utility in various scientific fields, particularly in understanding complex biological systems .

Structural Characterization of 7-Deazaguanosine and Its Derivatives

Chemical Architecture of 7-Deazaguanosine: Nucleobase Modifications and Sugar Conformations

7-Deazaguanosine features a distinct heterocyclic core where the nitrogen atom at position 7 of guanine is replaced by a carbon atom (Chemical Abstracts Service registry number 642-44-4). This substitution eliminates the hydrogen-bond acceptor capability at N7 and alters the electron distribution across the purine ring system. Crystallographic studies of derivatives like 7-iodo-5-aza-7-deazaguanosine reveal key structural features: the glycosidic bond predominantly adopts an anti conformation (χ = -120° to -160°), positioning the nucleobase away from the sugar moiety. The ribose sugar exhibits an O4′-endo pucker (pseudorotation phase angle ~90°), contrasting with the C2′-endo conformation typical of canonical DNA. This pucker increases the distance between O4′ and C1′, influencing backbone flexibility [7].

The 7-deaza modification also reconfigures protonation sites: The N3 atom transitions from a proton donor in guanosine to a proton acceptor, reversing its hydrogen-bonding role in base pairing. Additionally, the 7-halo substituents (e.g., iodine in studied crystals) form halogen bonds with the 2′-oxygen of the ribose, introducing unique intramolecular interactions that stabilize specific conformations. These alterations significantly impact nucleic acid recognition, as validated by Hirshfeld surface analysis demonstrating altered O–H···O and N–H···O contacts compared to guanosine [7] [8].

Table 1: Key Conformational Parameters of 7-Deazaguanosine Derivatives

DerivativeGlycosidic Bond Angle (χ)Sugar PuckerNotable Non-covalent Interactions
7-Iodo-5-aza-7-deazaguanosine-120° to -160° (anti)O4′-endoI···O2′ halogen bond; Altered O–H···O networks
Unmodified Guanosine-70° to -160° (anti/syn)C2′-endoStandard Watson-Crick H-bonding; N7 coordination

Comparative Analysis of 7-Deazapurine Derivatives: PreQ0, ADG, G+, and dPreQ0

The 7-deazaguanine pathway generates structurally distinct derivatives with specialized functions:

  • PreQ₀ (7-Cyano-7-deazaguanine): The foundational precursor synthesized from GTP via FolE, QueD, QueE, and QueC enzymes. Features a cyano group (-C≡N) at C7, making it highly electrophilic. Serves as the substrate for transglycosylases in both tRNA and DNA modification pathways [1] [4].
  • Archaeosine (G⁺): A highly modified PreQ₀ derivative found in archaeal tRNA at position 15. Characterized by a formamidino group (-N=CH-NH₂) replacing the cyano moiety, introduced by amidinotransferases like ArcS or Gat-QueC. This modification enhances thermal stability via strengthened tertiary interactions [1] [4].
  • Aminocarboxypropyl-7-deazaguanine (ADG): Bacterial DNA modification derived from PreQ₀. Features a 7-amido group (-CONH₂), installed by DpdC enzyme. Implicated in restriction-modification systems [3] [6].
  • dPreQ₀ (2′-Deoxy-7-cyano-7-deazaguanosine): The deoxyribonucleoside form incorporated into phage and bacterial DNA by DpdA/B complexes. Lacks the 2′-hydroxyl group, crucial for genomic anti-restriction functions [2] [6].

Table 2: Structural and Functional Comparison of Key 7-Deazaguanine Derivatives

DerivativeChemical Group at C7Nucleic Acid ContextPrimary Biological Function
PreQ₀-C≡N (cyano)tRNA/DNA precursorCentral biosynthetic intermediate
G⁺ (Archaeosine)-N=CH-NH₂ (formamidino)Archaeal tRNA position 15Stabilizes tRNA L-shape; strengthens G⁺-C pairs
ADG-CONH₂ (carboxamide)Bacterial genomic DNAPart of restriction-modification systems
dPreQ₀-C≡N (cyano)Phage/bacterial DNAEvades host restriction endonucleases

Crystallographic Insights: DNA-Protein Interaction Sites Involving 7-Deazaguanosine

X-ray crystallography and small-angle X-ray scattering have elucidated how 7-deazaguanosine derivatives interact with modifying enzymes:

  • Archaeal tRNA-Guanine Transglycosylase (arcTGT): This 78 kDa homodimer excises guanine at tRNA position 15 and inserts PreQ₀ via a transglycosylation mechanism. The catalytic site features a conserved aspartate residue (D143 in Haloferax volcanii) that polarizes the guanine O6 atom, facilitating base expulsion. PreQ₀ binding is mediated by π-stacking with aromatic residues and hydrogen bonding to the cyano group. Crucially, the enzyme cannot utilize Archaeosine or PreQ₁ as substrates, confirming PreQ₀ specificity [1].

  • DpdA-DpdB Complex (Bacterial DNA Modifier): DpdA, a structural homolog of tRNA transglycosylases, exhibits a modified active site accommodating duplex DNA. Crystal structures reveal DpdA engages the DNA minor groove, flipping the target deoxyguanosine into its catalytic pocket. Key residues (e.g., D139, E173 in Salmonella enterica) mediate nucleobase recognition. Unexpectedly, DpdB—an ATPase—hydrolyzes ATP to drive conformational changes essential for base exchange. This ATP dependence distinguishes DNA transglycosylation from tRNA counterparts. SAXS data confirm DpdA-DNA and DpdA-DpdB complexes adopt distinct quaternary structures during catalysis [3] [6].

  • Recognition by Restriction Enzymes: The absence of N7 in dPreQ₀/dADG-modified DNA sterically and electronically hinders cleavage by endonucleases like EcoRI (which targets GAATTC). Crystal structures of restriction enzymes bound to unmodified DNA show N7 coordination by catalytic residues. The C7-H group in deazaguanine derivatives cannot form equivalent interactions, explaining phage DNA protection [2] [6].

Properties

CAS Number

62160-23-0

Product Name

7-Deazaguanosine

IUPAC Name

2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one

Molecular Formula

C11H14N4O5

Molecular Weight

282.25 g/mol

InChI

InChI=1S/C11H14N4O5/c12-11-13-8-4(9(19)14-11)1-2-15(8)10-7(18)6(17)5(3-16)20-10/h1-2,5-7,10,16-18H,3H2,(H3,12,13,14,19)/t5-,6-,7-,10-/m1/s1

InChI Key

JRYMOPZHXMVHTA-DAGMQNCNSA-N

SMILES

C1=CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O

Synonyms

2-Amino-7-(ß-D-ribofuranosyl[3,2-d]pyrimidin-4-one; 2-Amino-1,7-dihydro-7-β-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one;

Canonical SMILES

C1=CN(C2=C1C(=O)N=C(N2)N)C3C(C(C(O3)CO)O)O

Isomeric SMILES

C1=CN(C2=C1C(=O)N=C(N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

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